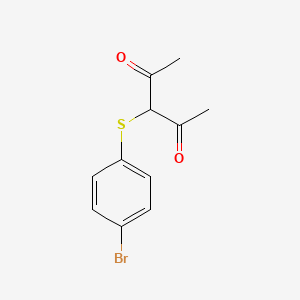
3-(4-Bromophenyl)sulfanylpentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)sulfanylpentane-2,4-dione, also known as BPSD, is a chemical compound used in scientific research. It is a member of the class of chalcones, which are compounds with a characteristic structure that includes two aromatic rings connected by a three-carbon chain. BPSD has been the subject of numerous studies due to its potential applications in various fields, including medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
Carbon-Carbon Bond Activation
Aoyama et al. (2015) developed simple and efficient methods for sp2–sp3 and sp3–sp3 C–C bond activation reactions of 2-substituted 1,3-diketones, including compounds similar to 3-(4-Bromophenyl)sulfanylpentane-2,4-dione. These reactions were facilitated by deacylation in the presence of an aromatic compound and a silica gel supported Brønsted acid, showcasing a method for alkylating aromatic compounds through carbocation formation from dione cleavage (Aoyama et al., 2015).
Synthesis of Pyrazoles and Sulphenylation
Sun et al. (2015) described a metal-free iodine-catalyzed synthesis of fully substituted pyrazoles through a three-component [3 + 2] annulation involving β-ketonitrile (or pentane-2,4-dione), showcasing the compound's role in forming C-S and C-N bonds by multiple bond cleavage, including sulfur-nitrogen and carbon-oxygen bonds (Sun et al., 2015).
Physicochemical and Solvatochromic Properties
Mahmudov et al. (2011) synthesized new azoderivatives of pentane-2,4-dione, including 3-(4-bromophenylhydrazo)pentane-2,4-dione, and explored their physicochemical and solvatochromic properties. These compounds were characterized by a range of spectroscopic methods and showed high thermal stability and solvatochromic behavior depending on the para substituent, highlighting their potential in material science and chemical sensing (Mahmudov et al., 2011).
Propiedades
IUPAC Name |
3-(4-bromophenyl)sulfanylpentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2S/c1-7(13)11(8(2)14)15-10-5-3-9(12)4-6-10/h3-6,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAVGVCBFINMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


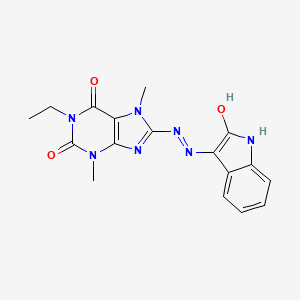
![1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2658722.png)
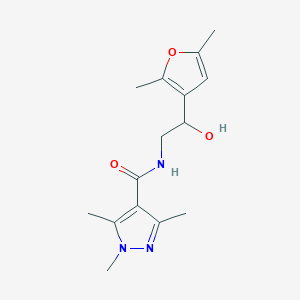

![4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline](/img/structure/B2658727.png)
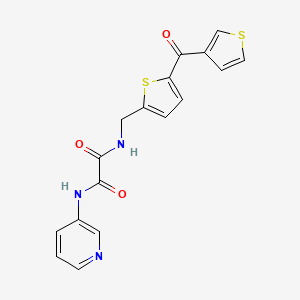
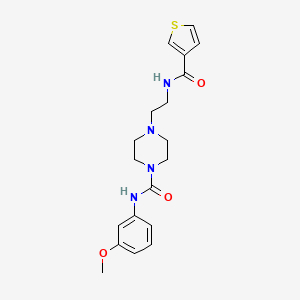

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2658735.png)

![1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-phenylpropyl)urea](/img/structure/B2658737.png)
![5-Methyl-2-{[4-benzylpiperazinyl]sulfonyl}thiophene](/img/structure/B2658738.png)
![N-[[4-(3-chlorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2658739.png)